GSK990 - 1816331-64-2

GSK990

Catalog Number: EVT-270270
CAS Number: 1816331-64-2
Molecular Formula: C23H23N7O2
Molecular Weight: 429.484
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK990 is a structurally similar compound which is inactive as an IDH1 inhibitor. GSK990 may be used as a native control to GSK864. SK864 has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series. GSK864 has a pharmacokinetic profile suitable for in vivo studies. (http://www.thesgc.org/chemical-probes/GSK864).
Source and Classification

GSK990 was developed by GlaxoSmithKline and falls under the classification of small molecule inhibitors targeting enzymes involved in metabolic pathways. Specifically, it is categorized within the group of isocitrate dehydrogenase inhibitors.

Synthesis Analysis

The synthesis of GSK990 involves several steps that are typical for developing small molecule inhibitors. The compound was prepared as a stock solution in dimethyl sulfoxide at a concentration of 20 mM for further biological evaluation. The detailed synthetic pathway includes:

  1. Starting Materials: The synthesis begins with specific precursors that are chosen based on structure-activity relationship studies.
  2. Reactions: Key reactions may include coupling reactions and modifications to enhance potency and selectivity against mutant forms of isocitrate dehydrogenase.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (>95%).
Molecular Structure Analysis

GSK990's molecular structure can be analyzed using various spectroscopic techniques. While specific structural data for GSK990 itself may not be widely published, it typically features functional groups that are essential for its interaction with the target enzyme.

  • Molecular Formula: The specific molecular formula would depend on the exact chemical structure, which includes various functional groups.
  • Structural Features: It likely contains moieties that confer selectivity towards the mutant enzyme forms.
Chemical Reactions Analysis

GSK990 has been subjected to various chemical reaction analyses to evaluate its stability and reactivity under biological conditions:

  1. Stability Studies: These studies assess how GSK990 behaves in different pH environments and temperatures, which is critical for understanding its potential shelf life and efficacy.
  2. Metabolic Pathways: Investigations into how GSK990 is metabolized by human liver microsomes reveal insights into its pharmacokinetics.
Mechanism of Action

The mechanism of action for GSK990 involves its interaction with the mutant forms of the isocitrate dehydrogenase enzyme:

  • Inhibition Process: GSK990 binds to the active site or an allosteric site on the enzyme, preventing it from converting isocitrate to alpha-ketoglutarate effectively.
  • Impact on Metabolites: This inhibition leads to altered levels of key metabolites, particularly reducing the accumulation of 2-hydroxyglutarate, which is associated with oncogenic processes.
Physical and Chemical Properties Analysis

The physical and chemical properties of GSK990 include:

  • Solubility: Typically assessed in various solvents; solubility in dimethyl sulfoxide indicates utility for biological assays.
  • Stability: Evaluated under physiological conditions to ensure it remains intact during experiments.
  • LogP Value: This property indicates lipophilicity, which influences absorption and distribution within biological systems.
Applications

GSK990 has potential applications primarily in scientific research related to cancer therapy:

  • Cancer Research: It serves as a tool compound for studying the effects of IDH1 mutations in cancer models.
  • Drug Development: As an inactive inhibitor, it provides insights into structure-activity relationships that can guide the design of more potent inhibitors.
Introduction to GSK990 in Biomedical Research

Definition and Role of GSK990 in Pharmacological Studies

GSK990 (also referenced in literature as GSK'963 or GSK963) is a chiral small-molecule inhibitor targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling pathways. Biochemically, it demonstrates exceptional potency with an IC₅₀ of 29 nM in fluorescence polarization (FP) binding assays and 1-4 nM in cellular necroptosis assays across human and murine cell lines [1] [5]. The compound exhibits >10,000-fold selectivity for RIP1 over 339 other kinases, making it one of the most specific kinase inhibitors documented [3] [5]. Structurally, it features a unique benzodiazepinone core (chemical formula: C₁₄H₁₈N₂O; MW: 230.31 g/mol; CAS: 2049868-46-2) that distinguishes it from earlier RIP1 inhibitors like Necrostatin-1 [1] [3].

In pharmacological research, GSK990 serves as a critical tool for dissecting RIP1-dependent biological processes. Its primary applications include:

  • Mechanistic studies: Inhibition of TNF-α/zVAD-induced necroptosis in cell lines (e.g., IC₅₀ = 1 nM in murine L929 cells; 4 nM in human U937 cells) and primary cells (e.g., IC₅₀ = 0.9 nM in human neutrophils) [3] [5].
  • Pathway validation: Elucidation of RIP1's roles in apoptosis, NF-κB activation, and cytokine production without off-target effects on indoleamine-2,3-dioxygenase (IDO) [5].
  • In vivo modeling: Protection against TNF-induced sterile shock in murine models at doses as low as 0.2 mg/kg [1] [5].

Table 1: Key Pharmacodynamic Properties of GSK990

PropertyValueAssay SystemSignificance
RIP1 Binding IC₅₀29 nMFP binding assayHigh target affinity
Cellular Necroptosis IC₅₀1–4 nML929/U937 cellsSuperior to Nec-1 (IC₅₀ = 1–2 µM)
Kinase Selectivity>10,000-fold (vs. 339 kinases)Broad-panel screeningMinimizes off-target interpretations
IDO Activity InhibitionNone detectedEnzymatic assayConfirms specificity vs. Nec-1

Historical Context: Discovery and Development by GSK

GSK990 emerged from a systematic drug discovery campaign within GlaxoSmithKline (GSK), aligning with the company's strategic focus on immunology and inflammation. Screening of GSK’s proprietary compound library (~2 million molecules) identified an initial RIP1-binding hit, which was optimized through stereoselective synthesis to yield the active enantiomer GSK990 (GSK'963) and its inactive counterpart GSK'962 [5]. This discovery addressed limitations of first-generation RIP1 inhibitors like Necrostatin-1, which exhibited moderate potency (µM range), IDO off-target activity, and poor pharmacokinetics [5].

The development of GSK990 reflects GSK’s broader R&D philosophy of leveraging human genetics and selective targeting. As of 2024, GSK maintained 71 assets in its pipeline, with >70% genetically validated targets [4] [6]. The company’s £6.4 billion annual R&D investment prioritizes high-impact modalities, including oligonucleotides and kinase inhibitors [4]. GSK990 exemplifies this approach by enabling precise interrogation of RIP1 biology, a target implicated in pathologies ranging from inflammatory disorders to neurodegenerative diseases [5] [10]. Its characterization was detailed in a landmark 2015 Cell Death Discovery publication, establishing it as a next-generation tool compound [5].

Significance of Inactive Inhibitors in Experimental Design

The deployment of GSK990 in research is intrinsically linked to its inactive enantiomer, GSK'962 (CAS: 2049868-46-2 enantiomer), which serves as a critical methodological control. Chemically identical except for chirality, GSK'962 exhibits negligible RIP1 inhibitory activity (IC₅₀ >2 µM in FP assays) [5]. This orthogonal pair enables researchers to:

  • Confirm on-target effects: Differences in phenotypic outcomes between GSK990 and GSK'962 treatments validate RIP1-specific mechanisms. For example, in TNF/zVAD-induced shock models, GSK990 (2 mg/kg) fully prevented hypothermia, while GSK'962 showed no protection [5].
  • Exclude nonspecific effects: GSK'962 controls for solvent interactions, protein binding, and cellular toxicity. In cellular assays, it typically requires concentrations >1,000-fold higher than GSK990 to exert minor effects [3] [5].
  • Optimize experimental rigor: The pair adheres to the "inactive control principle" recommended for kinase inhibitor studies, mitigating false positives from off-target interactions [10].

Table 2: Experimental Utility of GSK990 vs. Inactive Enantiomer GSK'962

ApplicationGSK990 ActivityGSK'962 ActivityInterpretative Value
RIP1 Biochemical InhibitionIC₅₀ = 29 nMIC₅₀ >2 µMValidates target engagement specificity
Necroptosis SuppressionIC₅₀ = 1–4 nM in cell linesIC₅₀ >1 µMConfirms on-pathway biological effect
In vivo TNF/zVAD ProtectionComplete at 2 mg/kgNone at equivalent dosesExcludes nonspecific pharmacological effects

This paradigm has influenced kinase inhibitor design broadly, emphasizing stereochemistry’s role in optimizing target selectivity [5] [10]. The GSK990/GSK'962 pair remains a gold standard for mechanistic studies of RIP1-mediated pathologies.

Properties

CAS Number

1816331-64-2

Product Name

GSK990

IUPAC Name

1-((1H-Imidazol-4-yl)methyl)-5-(1H-pyrrole-2-carbonyl)-N-(m-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Molecular Formula

C23H23N7O2

Molecular Weight

429.484

InChI

InChI=1S/C23H23N7O2/c1-15-4-2-5-16(10-15)27-22(31)21-18-13-29(23(32)19-6-3-8-25-19)9-7-20(18)30(28-21)12-17-11-24-14-26-17/h2-6,8,10-11,14,25H,7,9,12-13H2,1H3,(H,24,26)(H,27,31)

InChI Key

PYCSPHYSYJHUKG-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CC2=CNC=N2)C3=C1CN(C(C4=CC=CN4)=O)CC3)NC5=CC=CC(C)=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GSK990; GSK-990; GSK 990.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.